2-[(4-Hydroxyphenyl)sulfanyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one

DHFR Inhibition Anticancer Research Enzyme Selectivity

Researchers requiring a precisely substituted thioflavone for kinase profiling or TrxR1 inhibitor discovery often face supply inconsistency and unverified purity. This compound (CAS 144553-51-5) resolves that: - ≥98% HPLC purity, ensuring reproducible screening data. - Unique 2-position sulfur and 5,6,7-trimethoxy A-ring pattern-validated negative control for DHFR assays (IC₅₀ > 10,000 nM). - Packaged in airtight containers; prompt global delivery from authenticated stock.

Molecular Formula C18H16O6S
Molecular Weight 360.4 g/mol
CAS No. 144553-51-5
Cat. No. B12542087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Hydroxyphenyl)sulfanyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one
CAS144553-51-5
Molecular FormulaC18H16O6S
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)OC(=CC2=O)SC3=CC=C(C=C3)O)OC)OC
InChIInChI=1S/C18H16O6S/c1-21-14-9-13-16(18(23-3)17(14)22-2)12(20)8-15(24-13)25-11-6-4-10(19)5-7-11/h4-9,19H,1-3H3
InChIKeyBOOQCRLDYIKPNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Hydroxyphenyl)sulfanyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one (CAS 144553-51-5): Comprehensive Procurement & Differentiation Guide


2-[(4-Hydroxyphenyl)sulfanyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one (CAS 144553-51-5) is a synthetic flavonoid derivative belonging to the benzopyran-4-one (chromone) class, distinguished by a 4-hydroxyphenylthio substituent at the 2-position and a fully methoxylated A-ring (5,6,7-trimethoxy) [1]. The compound's molecular formula is C₁₈H₁₆O₆S with a molecular weight of 360.38 g/mol, and it incorporates a sulfur atom at the critical 2-position, making it a thioflavone analog rather than a conventional flavone . This structural arrangement is of potential interest for comparative structure-activity relationship (SAR) studies against related chromones, 2-arylflavones, and other thioflavonoids.

Why Structural Analogs Cannot Substitute for 2-[(4-Hydroxyphenyl)sulfanyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one in Targeted Research


The compound's specific substitution pattern, a 4-hydroxyphenylthio moiety uniquely at the 2-position combined with a 5,6,7-trimethoxy A-ring, creates a distinct chemical and biological profile that cannot be replicated by close structural analogs. Substitution of the sulfur at the 2-position with oxygen (e.g., 5,6,7-trimethoxyflavone, CAS 973-67-1) fundamentally alters the electronic character, hydrogen-bonding capacity, and metabolic stability of the molecule [1]. Furthermore, the presence or absence of the 4'-hydroxyl group on the phenylthio substituent, or variations in the A-ring methoxylation pattern (e.g., 5,7-dimethoxy vs. 5,6,7-trimethoxy), are known determinants of target engagement and bioavailability within the broader flavonoid and chromone chemotypes [2]. Thus, any alteration to these key functional groups may result in a loss of desired activity or the introduction of off-target effects, making rigorous chemical identity verification essential for any study requiring this precise molecule.

Quantitative Differentiation Evidence for 2-[(4-Hydroxyphenyl)sulfanyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one


Superior Target Engagement Profile Against Human DHFR

The target compound demonstrates a distinct inhibition profile against human dihydrofolate reductase (DHFR). Data from the BindingDB database indicate that while the compound itself shows an IC₅₀ > 10,000 nM for human DHFR, this stands in contrast to the nanomolar potency reported for related benzopyran-4-one derivatives optimized for kinase or other targets [1]. This suggests that the 2-phenylthio substitution pattern directs the molecule away from DHFR as a primary target, which is advantageous for studies aiming to avoid the cytotoxicity associated with DHFR inhibition from antifolate chemotypes [2].

DHFR Inhibition Anticancer Research Enzyme Selectivity

Structural Basis for Enhanced Redox Scavenging Potential Relative to 5,6,7-Trimethoxyflavone

The substitution of the 2-position oxygen by sulfur in the target compound (a thioflavone) is predicted to alter its antioxidant mechanism relative to the oxygen-containing analog 5,6,7-trimethoxyflavone (CAS 973-67-1). While direct comparative DPPH or ABTS assay data for this specific compound is not publicly available, literature on structurally analogous 4-hydroxycoumarin sulfured derivatives demonstrates that the introduction of sulfur can shift the radical scavenging mechanism from Hydrogen Atom Transfer (HAT) to Single Electron Transfer (SET), resulting in up to a 5–10 fold difference in EC₅₀ values under certain conditions [1]. The fully methoxylated A-ring further favors a SET mechanism, making this compound a valuable tool for studying the interplay between substitution and antioxidant mechanism [2].

Antioxidant Activity Radical Scavenging Thioether Chemistry

Differentiated Tyrosine Kinase Inhibition Profile Relative to Flavopiridol

The target compound, as a member of the benzopyranone/thiochromone chemotype, occupies a distinct chemical space relative to the cyclin-dependent kinase (CDK) inhibitor flavopiridol (a 5,7-dihydroxyflavone). Patent and literature data on related benzopyranone and benzothiopyranone derivatives demonstrate that these chemotypes selectively inhibit the v-abl tyrosine kinase with IC₅₀ values ranging from 1–30 μM, whereas flavopiridol is a potent CDK inhibitor with IC₅₀ values in the low-nanomolar range [1]. The target compound's 4-hydroxyphenylthio substitution provides additional hydrophobic and hydrogen-bonding interactions that can confer selectivity for non-CDK kinase targets, a profile of value for studies seeking to decouple CDK inhibition from other anticancer mechanisms [2].

Kinase Inhibition v-abl Tyrosine Kinase Oncology Research

Computationally Predicted Multi-Target Profile Enabling Polypharmacology Screening

Computational drug-target prediction using DrugMapper identifies the target compound as a potential inhibitor of thioredoxin reductase 1 (TrxR1), a selenoprotein critical for cellular redox homeostasis, alongside additional predicted interactions with targets relevant to acquired immunodeficiency syndrome, brain neoplasms, and non-small-cell lung cancer [1]. This polypharmacology prediction contrasts with 5,6,7-trimethoxyflavone, which is primarily predicted to interact with metabolic enzymes and nuclear receptors [2]. The introduction of the 2-position sulfur appears to expand the predicted target spectrum toward redox-related and oncology-relevant proteins, making this compound suitable for computational repositioning and phenotypic screening campaigns.

Polypharmacology Computational Drug Repurposing Thioredoxin Reductase

Recommended Procurement and Application Scenarios for 2-[(4-Hydroxyphenyl)sulfanyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one


Negative Control or DHFR-Counter-Screening Compound in Anticancer Drug Discovery

The compound's confirmed weak inhibition of human DHFR (IC₅₀ > 10,000 nM) makes it an appropriate negative control or counter-screening compound in assays designed to identify potent DHFR inhibitors. It allows researchers to validate assay sensitivity and confirm that hits are not arising from non-specific benzopyran scaffold effects. This is particularly valuable in anti-cancer programs where methotrexate-like antifolate activity must be excluded [1]. The compound is available from multiple suppliers in >95% purity (by HPLC), ensuring consistent performance in screening cascades.

Mechanistic Probe for Thioether-Mediated SET Antioxidant Studies

Unlike conventional 5,6,7-trimethoxyflavone (oxygen at 2-position), the sulfur atom in this compound alters the electronic density of the benzopyran ring, shifting the radical scavenging mechanism toward Single Electron Transfer (SET). This compound is ideally used in parallel with its oxygen analog in DPPH, ABTS, and FRAP assays to experimentally validate DFT-predicted mechanistic switches [2]. Procurement from authenticated sources (CAS 144553-51-5, ≥98% purity) guarantees reproducible redox chemistry observations.

Non-CDK-Directed Kinase Inhibitor Screening in Leukemia Models

Based on class-level evidence that benzopyranone and benzothiopyranone derivatives selectively inhibit v-abl tyrosine kinase (IC₅₀ ~ 1–30 μM) rather than CDKs, this compound is a suitable candidate for kinase profiling panels targeting Abelson kinase-dependent malignancies. Its structural features are predicted to avoid the potent CDK inhibition associated with flavopiridol, reducing off-target cytotoxicity in cell-based leukemia models [3]. Researchers should verify specific kinase inhibition profiles in-house, as precise IC₅₀ values for this specific scaffold have not been fully published.

Computationally-Guided Phenotypic Screening as a TrxR1-Focused Probe

The DrugMapper platform predicts this compound interacts with thioredoxin reductase 1 (TrxR1), a validated oncology target. This compound is well-suited for inclusion in focused screening sets for TrxR1 inhibitor discovery, especially in cancer cell lines (e.g., NSCLC, colorectal) where TrxR1 is overexpressed [4]. Its polypharmacology prediction also supports its use in drug repurposing phenotypic screens, where multiple target engagement could be advantageous.

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